(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Descripción general

Descripción

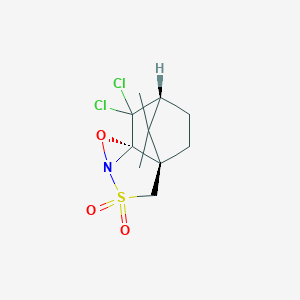

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxaziridine derivative known for its high reactivity and selectivity in various chemical transformations. This compound is characterized by the presence of a three-membered ring containing oxygen, nitrogen, and carbon atoms, along with a camphorylsulfonyl group that imparts chirality and enhances its reactivity.

Mecanismo De Acción

Target of Action

The primary targets of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide, are a variety of nucleophiles . These include organometallic compounds, enolates, silyl enol ethers, alkenes, arenes, thiols, thioethers, selenides, nitrogen nucleophiles, and C-H bonds in organic synthesis .

Mode of Action

This compound is an oxaziridine derivative, which is a three-membered heterocycle containing oxygen, nitrogen, and carbon . The mode of action involves the electrophilic transfer of both oxygen and nitrogen due to the presence of the highly strained three-membered ring and the relatively weak N-O bond . The nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk .

Biochemical Pathways

These reactions are facilitated by the unusual electronics of the oxaziridine system .

Result of Action

The result of the compound’s action is the formation of various oxidized products, depending on the nucleophile involved . For example, it can lead to the formation of α-hydroxy carbonyl compounds from ketones or esters . The exact molecular and cellular effects would depend on the specific reaction and the substrates involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be enhanced by the protonation of the basic nitrogen in the three-membered strained ring, affording the active oxaziridinium-like intermediates in situ

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the oxidation of the corresponding imine precursor. One common method is the reaction of camphorsulfonylimine with a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is known for its ability to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Sulfides: For oxidation to sulfoxides.

Amines: For oxidation to nitrones.

Enolates: For α-hydroxylation reactions.

Major Products Formed

The major products formed from reactions with this compound include sulfoxides, nitrones, and α-hydroxy ketones .

Aplicaciones Científicas De Investigación

Chemistry

As a chiral oxidizing agent, (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is primarily utilized in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds through selective oxidation reactions.

- Key Reactions :

- Oxidation of sulfides to sulfoxides.

- Oxidation of amines to nitrones.

- α-Hydroxylation of enolates.

| Reaction Type | Substrate Type | Major Product |

|---|---|---|

| Oxidation | Sulfides | Sulfoxides |

| Oxidation | Amines | Nitrones |

| α-Hydroxylation | Enolates | α-Hydroxy ketones |

Biology

In biological applications, this compound aids in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce chirality is crucial for the development of effective therapeutic agents.

- Case Study : Research has shown that this compound can be employed in synthesizing enzyme inhibitors, enhancing our understanding of enzyme mechanisms and potential drug targets .

Medicine

The compound plays a vital role in drug development by enabling the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chiral nature allows for the creation of more effective drugs with fewer side effects.

Industry

In industrial settings, this compound is used for producing fine chemicals and specialty materials. Its effectiveness in selective oxidation makes it valuable for creating high-purity chemical products.

Case Study 1: Enantioselective Oxidation of Tetrathiafulvalenes

Research indicates that this compound exhibits variable enantioselectivity when oxidizing different tetrathiafulvalene derivatives:

- Tetrathiafulvalene (TTF) : Weak enantioselectivity.

- Tetramethyl-tetrathiafulvalene (TMTTF) : Racemic mixture produced.

- Bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) : Achieves up to 44% enantiomeric excess (ee).

This variability highlights the influence of substituents on the tetrathiafulvalene core during oxidation processes.

Case Study 2: Selective Oxidation Reactions

A study on selective sulfide oxidation demonstrated that using this compound resulted in high yields and enantiopurity for sulfoxides:

| Sulfoxide Configuration | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| (R) | 53 | 99 |

These results confirm the compound's efficacy in achieving desired stereochemical outcomes in synthetic pathways .

Comparación Con Compuestos Similares

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine can be compared with other oxaziridine derivatives such as:

2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent): Known for its use in the Davis oxidation reaction.

N-Alkyloxaziridines: Used for oxidation and amination reactions but with different reactivity profiles.

N-Acyl- and N-Alkoxycarbonyl oxaziridines: Employed in various oxidative transformations with distinct selectivity patterns.

The uniqueness of this compound lies in its high stereoselectivity and the ability to perform both oxygen and nitrogen transfer reactions efficiently .

Actividad Biológica

Overview

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent widely recognized for its enantioselectivity and efficiency in organic synthesis. Its structure comprises a camphor-derived sulfonyl group, which significantly influences its biological activity, particularly in the oxidation of enolates and other substrates. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is via the oxidation of enolates . This process is crucial in numerous biochemical pathways and leads to the formation of α-hydroxy ketones , which are important intermediates in the synthesis of various bioactive molecules .

Key Features:

- Target : Enolates

- Mode of Action : SN2 mechanism

- Environmental Influences : pH levels affect the stability and formation of enolate anions, impacting the oxidation process.

Applications in Scientific Research

The compound has a broad range of applications across different scientific disciplines:

- Chemistry : Utilized as a chiral oxidizing agent for asymmetric synthesis.

- Biology : Important in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.

- Medicine : Facilitates the introduction of chirality into drug molecules, enhancing their therapeutic potential.

- Industry : Employed in producing fine chemicals and specialty materials .

Comparative Analysis with Similar Compounds

Below is a comparison table highlighting this compound against similar compounds:

| Compound Name | Enantioselectivity | Major Applications |

|---|---|---|

| This compound | High | Organic synthesis, pharmaceuticals |

| (+)-(10-Camphorsulfonyl)oxaziridine | Moderate | Asymmetric synthesis |

| Di-t-butyl oxaziridine | Low | General oxidation reactions |

Case Study 1: Oxidation of Tetrathiafulvalene Derivatives

Research indicates that this compound exhibits variable enantioselectivity when oxidizing different tetrathiafulvalene derivatives. For instance:

- Weak enantioselectivity was observed with tetrathiafulvalene (TTF).

- A promising enantioselectivity of up to 44% was achieved with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) .

Case Study 2: Synthesis of Biologically Active Molecules

In a study involving the synthesis of oligo(glycosyl phosphates), this compound was employed for its rapid and efficient oxidation capabilities. This application underscores its utility in developing complex biomolecules necessary for therapeutic applications .

Propiedades

IUPAC Name |

(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMBQYFZDBYWHU-VYBWYVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452762 | |

| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139628-16-3 | |

| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine interesting for synthesizing chiral tetrathiafulvalene-sulfoxides?

A1: this compound is a chiral oxidizing agent capable of introducing a chiral sulfoxide group into tetrathiafulvalenes. This is particularly interesting because these chiral TTF-sulfoxides have potential applications in materials science, particularly in the development of chiral conductors and molecular electronics. [, ]

Q2: How effective is this compound in achieving enantioselective oxidation of different tetrathiafulvalenes?

A2: Research indicates that the enantioselectivity of the oxidation reaction using this compound varies depending on the specific tetrathiafulvalene substrate. While weak enantioselectivities were observed for TTF and TMTTF, and a racemic mixture was obtained for TMT-TTF, a promising enantioselectivity of up to 44% ee was achieved for BEDT-TTF. This suggests that the structure of the tetrathiafulvalene significantly influences the degree of chiral induction during the oxidation process. []

Q3: Are there any computational studies that shed light on the mechanism of this chiral oxidation reaction?

A3: Yes, Time-dependent DFT calculations, supported by electronic circular dichroism spectra, were employed to investigate the reaction mechanism. These studies allowed researchers to assign the absolute configuration (R) to the major enantiomer of BEDT-TTF-SO when (+)-sulfonyl-oxaziridine was used as the oxygen transfer reagent. This provides valuable insights into the stereochemical course of the oxidation reaction and can guide the design of more efficient chiral oxidizing agents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.